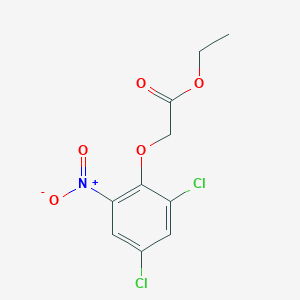
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is a chemical compound with the molecular formula C10H9Cl2NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,4-dichloro-6-nitrophenoxy)acetate typically involves the reaction of 2,4-dichloro-6-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted phenoxyacetates.
Scientific Research Applications
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2,4-dichloro-6-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or antifungal activities.
Comparison with Similar Compounds
- Ethyl (2,4-dichloro-5-nitrophenoxy)acetate
- Ethyl (2,4-dichloro-3-nitrophenoxy)acetate
- Ethyl (2,4-dichloro-4-nitrophenoxy)acetate
Comparison: Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is unique due to the position of the nitro group on the phenoxy ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties. For instance, the 6-nitro derivative may exhibit different antimicrobial properties compared to the 5-nitro or 3-nitro derivatives due to variations in molecular interactions and target specificity.
Properties
CAS No. |
921611-71-4 |
|---|---|
Molecular Formula |
C10H9Cl2NO5 |
Molecular Weight |
294.08 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichloro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl2NO5/c1-2-17-9(14)5-18-10-7(12)3-6(11)4-8(10)13(15)16/h3-4H,2,5H2,1H3 |
InChI Key |
ZHQNEEVUGLHYBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)

![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)

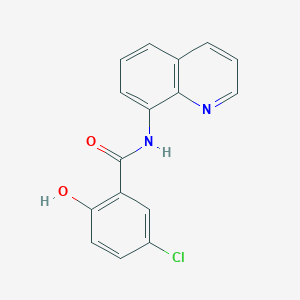
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
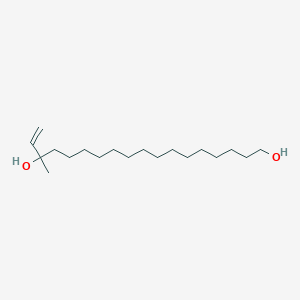
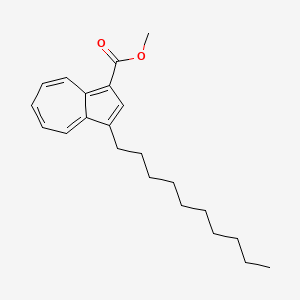
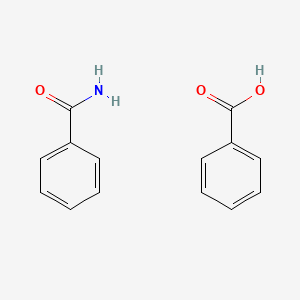
![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
![2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12625370.png)
![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
